![molecular formula C18H18N6O B5666083 2-{4-[4-(1H-pyrazol-3-yl)benzoyl]-1-piperazinyl}pyrazine](/img/structure/B5666083.png)
2-{4-[4-(1H-pyrazol-3-yl)benzoyl]-1-piperazinyl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrazole and pyrazine derivatives often involves multi-component reactions, one-pot synthesis, or the use of catalysts. For instance, the one-pot synthesis approach is advantageous due to mild reaction conditions, high yields, and shorter reaction times. Derivatives of pyrazole, piperazine, and pyrazine can be synthesized using various methods including direct coupling reactions, condensation of alpha-halocarbonyl derivatives, and oxidation-dehydration processes (Aparicio et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals typical features like the arrangement of the pyrazole and pyrazine rings and their interactions with substituents like piperazine. X-ray crystallography and NMR studies help in understanding the spatial arrangement and electronic environment of these molecules. For example, structural analyses of pyrazole-containing s-triazine derivatives were performed using X-ray crystallography and optimized with DFT/B3LYP methods, reflecting the molecular geometry and electronic distribution (Sharma et al., 2017).
Chemical Reactions and Properties
Pyrazole and pyrazine derivatives exhibit a variety of chemical behaviors due to their reactive sites. They can undergo cycloaddition reactions, form complexes with metals, and participate in hydrogen bonding. Chemical properties are influenced by substituents, which can modify reactivity and stability. The presence of a piperazine linker, for example, can affect the nucleophilicity and electrophilicity of the compound (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
(4-pyrazin-2-ylpiperazin-1-yl)-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(15-3-1-14(2-4-15)16-5-6-21-22-16)24-11-9-23(10-12-24)17-13-19-7-8-20-17/h1-8,13H,9-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEAVGCMWKKNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.